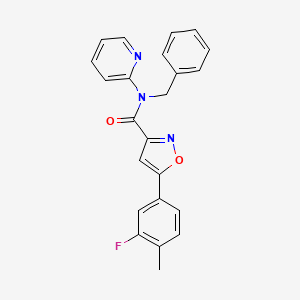![molecular formula C25H29ClN2O2 B11340319 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11340319.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core substituted with chlorophenyl, piperidinyl, and carboxamide groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzofuran Core: Starting with a suitable benzofuran precursor, the core structure is synthesized through cyclization reactions.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation, often using coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide shares structural similarities with other benzofuran derivatives, such as:
- 2-(2-chlorophenyl)-3,4,6-trimethylbenzofuran
- N-(2-piperidin-1-yl)ethylbenzofuran-2-carboxamide
Uniqueness
The unique combination of chlorophenyl, piperidinyl, and carboxamide groups in this compound distinguishes it from other compounds. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29ClN2O2 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29ClN2O2/c1-16-13-17(2)23-18(3)24(30-22(23)14-16)25(29)27-15-21(28-11-7-4-8-12-28)19-9-5-6-10-20(19)26/h5-6,9-10,13-14,21H,4,7-8,11-12,15H2,1-3H3,(H,27,29) |
InChI Key |
PMYGNDXMDMAQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde](/img/structure/B11340241.png)
![6-bromo-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11340246.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11340255.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11340256.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11340260.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone](/img/structure/B11340268.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11340276.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11340282.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11340289.png)
![1-(benzylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11340298.png)
![8-(4-tert-butylphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11340304.png)
![[1-(Thiophen-2-ylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11340306.png)
![5-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11340310.png)
